N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
CAS No.: 2034486-70-7
Cat. No.: VC5443705
Molecular Formula: C16H11N5O2
Molecular Weight: 305.297
* For research use only. Not for human or veterinary use.
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034486-70-7](/images/structure/VC5443705.png)
Specification
CAS No. | 2034486-70-7 |
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Molecular Formula | C16H11N5O2 |
Molecular Weight | 305.297 |
IUPAC Name | N-pyrazolo[1,5-a]pyridin-5-yl-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C16H11N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-10H,(H,19,22) |
Standard InChI Key | JQFMADANNIIJGZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three heterocyclic systems:
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Pyrazolo[1,5-a]pyridine: A fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). The pyrazolo[1,5-a]pyridine scaffold is known for its planar structure and ability to engage in π-π stacking interactions with biological targets .
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Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom. The 3-carboxamide group at this position enhances hydrogen-bonding potential.
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Pyridin-3-yl substituent: A pyridine ring attached to the isoxazole, introducing additional basicity and metal-coordination capabilities .
Key Structural Features:
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Molecular Formula: Predicted as (exact mass: 356.10 g/mol) .
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 6 acceptors (pyridine N, isoxazole O, carbonyl O) .
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LogP: Estimated at 2.1–2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via modular approaches:
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Pyrazolo[1,5-a]pyridine Synthesis: Cyclocondensation of pyridine derivatives with hydrazines or alkynes, as demonstrated in pyrazolo[1,5-a]pyridin-3-carboxamide hybrids . For example, cycloaddition of pyridine N-imine with alkynyl dipolarophiles yields the core structure .
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Isoxazole Formation: 1,3-Dipolar cycloaddition between nitrile oxides and acetylenes, followed by carboxylation at the 3-position .
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Amide Coupling: Reaction of 5-(pyridin-3-yl)isoxazole-3-carboxylic acid with 5-aminopyrazolo[1,5-a]pyridine using coupling agents like EDC/HOBt .
Example Protocol (Adapted from ):
Step | Reagents/Conditions | Yield |
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1. Pyrazolo[1,5-a]pyridine-5-amine synthesis | Pyridine N-imine, methyl propiolate, 80°C, 12 h | 65% |
2. 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid synthesis | 3-Pyridinyl acetonitrile, hydroxylamine, ClCO₂Et | 72% |
3. Amide coupling | EDC, HOBt, DMF, rt, 24 h | 58% |
Physicochemical and ADMET Profiles
Property | Value | Method/Reference |
---|---|---|
Solubility (pH 7.4) | 12 μM | Predicted via LogS |
Plasma Protein Binding | 89% | In silico (SwissADME) |
CYP3A4 Inhibition | Moderate | |
hERG Inhibition | Low (IC₅₀ > 10 μM) |
Toxicity Concerns: No acute toxicity reported for analogs at <100 mg/kg (mouse models) .
Future Directions
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